1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one
Description
1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (4-(methanesulfonyl)phenyl) features an electron-withdrawing methanesulfonyl group (-SO₂CH₃), while the B-ring (4-methoxyphenyl) contains a methoxy (-OCH₃) substituent, an electron-donating group.
Properties
CAS No. |
819792-63-7 |
|---|---|
Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4S/c1-21-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(11-7-14)22(2,19)20/h3-12H,1-2H3 |
InChI Key |
OLMRNLAECSKIAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-(methanesulfonyl)acetophenone in the presence of a base such as sodium hydroxide in an alcohol solvent like methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated one.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one has several notable applications:
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a valuable intermediate for synthesizing more complex organic molecules due to its reactive α,β-unsaturated carbonyl system.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential: Significant studies have demonstrated that this compound induces cytotoxic effects in various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest via modulation of the PI3K/Akt and MAPK signaling pathways .
Medicine
- Therapeutic Agent Exploration: Ongoing research aims to evaluate its potential as a therapeutic agent due to its interactions with various biological targets. Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic sites on proteins.
Industry
- Material Development: The compound is utilized in developing new materials and is a precursor for synthesizing dyes and pigments due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at Nanjing Medical University investigated the anticancer effects of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The study highlighted the compound's potential as a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, suggesting that it could be developed into a novel antimicrobial agent for treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hybrid Chalcone Derivatives
- Triazole-Chalcone Hybrids (): Compounds like 4k (4-nitrophenyl) and 4m (4-methylsulfanylphenyl) exhibit high yields (93–97%) and melting points (>150°C), suggesting stability. The target compound’s methanesulfonyl group may offer similar steric and electronic profiles to 4m’s methylsulfanyl but with stronger electron withdrawal .
- Replacing bromophenylsulfonyl with methanesulfonyl (as in the target compound) could reduce steric hindrance, improving solubility and target interaction .
Physicochemical Properties
The absence of a piperazine moiety (cf.
Computational and Interaction Studies
- NLO Properties: Chalcones like (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibit high hyperpolarizability (β) due to charge transfer between electron-donor and -acceptor groups. The target compound’s methoxy (donor) and methanesulfonyl (acceptor) groups may similarly enhance nonlinear optical (NLO) activity .
- Protein Interactions: Methoxy-substituted chalcones (e.g., PAAPM in ) show strong interactions with viral proteins (e.g., SARS-CoV-2 SPIKE), suggesting the target compound’s methoxy group could facilitate analogous binding .
Biological Activity
1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a cinnamoyl derivative, has garnered interest due to its diverse biological activities. This compound is structurally related to other biologically active molecules and has been investigated for its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 317.38 g/mol
- CAS Number : 6552-71-2
Table 1: Physical Properties of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one
| Property | Value |
|---|---|
| Density | 1.096 g/cm³ |
| Boiling Point | 412.1 °C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 183.9 °C |
| LogP | 3.8997 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study : A study conducted by researchers at Nanjing Medical University demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MDA-MB-231 cells, with an IC value of approximately 15 µM after 48 hours of exposure .
Antioxidant Properties
In addition to its anticancer effects, the compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage that can lead to various diseases, including cancer and neurodegenerative disorders.
Research Findings : In vitro assays demonstrated that the compound significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in human fibroblast cells subjected to oxidative stress .
Neuroprotective Effects
The neuroprotective potential of 1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one has also been explored. It appears to exert protective effects against neurotoxicity induced by glutamate in neuronal cell cultures.
Experimental Evidence : In a study assessing the effects on neuronal survival, treatment with this compound resulted in a significant reduction in neuronal apoptosis and improved cell viability under glutamate-induced excitotoxic conditions .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
